N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide
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Overview
Description
N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide is an organic compound that features a complex structure with both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 3-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with 4-(diethylamino)aniline under appropriate conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids like aluminum chloride (AlCl3).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: 3-methyl-4-amino-N-[4-(diethylamino)phenyl]benzamide.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 3-methyl-4-nitrobenzoic acid and 4-(diethylamino)aniline.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: Shares the diethylamino phenyl group but differs in the presence of a urea linkage instead of an amide bond.
Tris[4-(diethylamino)phenyl]amine: Contains three diethylamino phenyl groups attached to a central nitrogen atom, differing significantly in structure and properties.
Uniqueness
N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitro and amide groups, along with the diethylamino substituent, make it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-4-20(5-2)16-9-7-15(8-10-16)19-18(22)14-6-11-17(21(23)24)13(3)12-14/h6-12H,4-5H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUQXXBBWSOMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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